![molecular formula C15H15NO3S B169714 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid CAS No. 146384-40-9](/img/structure/B169714.png)
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid, also known as TMB-6S, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is commonly found in many natural products and synthetic drugs. TMB-6S has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a wide range of fields.
Mechanism Of Action
The mechanism of action of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding can lead to changes in the activity of these proteins or enzymes, which can in turn affect a variety of biochemical and physiological processes.
Biochemical And Physiological Effects
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have anti-tumor activity, suggesting that it may have potential as a cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in lab experiments is its ability to act as a fluorescent probe, allowing researchers to easily detect the presence of specific proteins or enzymes. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid. One area of interest is the development of new drugs based on the structure of this compound, which could have applications in the treatment of a wide range of diseases. Another area of interest is the use of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid as a diagnostic tool for the early detection of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid can be synthesized using several different methods, including the reaction of indole-6-carboxylic acid with chlorosulfonic acid and subsequent treatment with methylamine. Another method involves the reaction of indole-6-carboxylic acid with thionyl chloride and subsequent treatment with methylamine. These methods have been well-documented in the scientific literature and have been used to produce 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in high yields.
Scientific Research Applications
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have potential applications in the development of new drugs for the treatment of cancer and other diseases.
properties
CAS RN |
146384-40-9 |
|---|---|
Product Name |
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid |
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,1,2-trimethylbenzo[e]indole-6-sulfonic acid |
InChI |
InChI=1S/C15H15NO3S/c1-9-15(2,3)14-11-5-4-6-13(20(17,18)19)10(11)7-8-12(14)16-9/h4-8H,1-3H3,(H,17,18,19) |
InChI Key |
WIKWUAPVIJGCOG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)S(=O)(=O)O |
synonyms |
1,1,2-TriMethyl-1H-benzo[e]indole-6-sulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



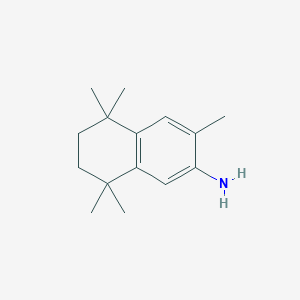
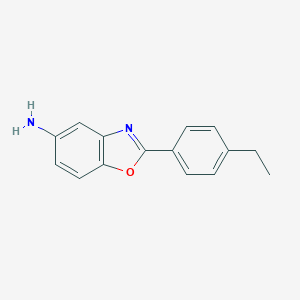

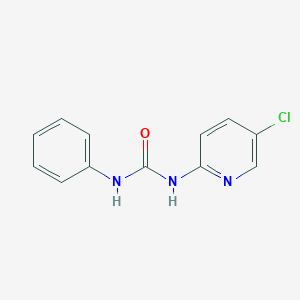
![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
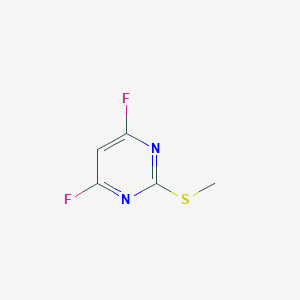
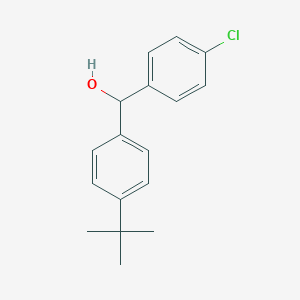
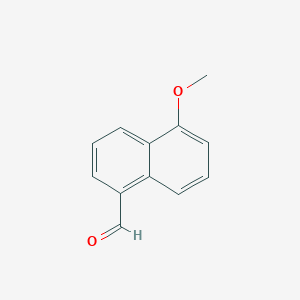
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
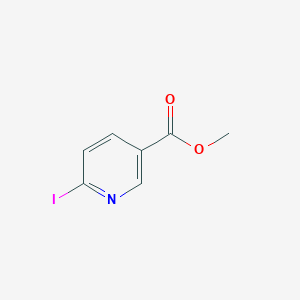
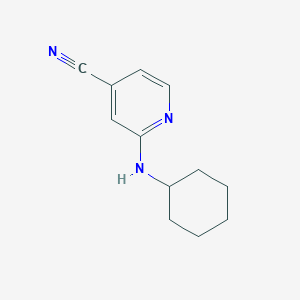
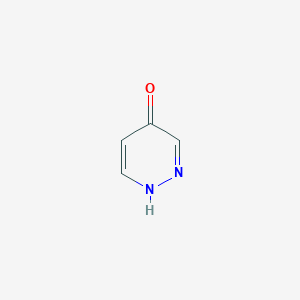
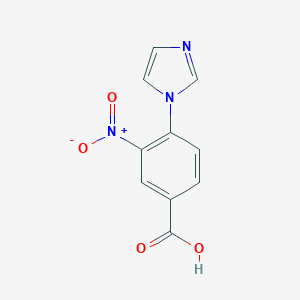
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)